![molecular formula C26H27F2N5O4 B10856513 4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Example 31 [WO2018183145] is a synthetic organic compound that has been identified as a small molecule modulator of GPR6 activity. It is likely an antagonist or inverse agonist that reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This compound has been explored clinically as a functional alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .
準備方法
The preparation of example 31 [WO2018183145] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of various intermediates. The specific synthetic routes and reaction conditions are detailed in the patent WO2018183145A1. Industrial production methods would typically involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .
化学反応の分析
Example 31 [WO2018183145] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
科学的研究の応用
Example 31 [WO2018183145] has several scientific research applications:
Chemistry: It is used as a tool compound to study GPR6 activity and its modulation.
Biology: It helps in understanding the role of GPR6 in cellular processes and its potential as a therapeutic target.
Medicine: It is explored for its potential use in treating conditions like Parkinson’s disease and other dyskinesias by modulating GPR6 activity.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of example 31 [WO2018183145] involves its interaction with GPR6, a G protein-coupled receptor. By acting as an antagonist or inverse agonist, the compound reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This modulation of GPR6 activity can influence various cellular pathways and processes, providing therapeutic benefits in conditions like Parkinson’s disease .
類似化合物との比較
Example 31 [WO2018183145] can be compared with other similar compounds that modulate GPR6 activity. Some of these similar compounds include:
Example 32 [WO2018183146]: Another small molecule modulator of GPR6 with slightly different chemical properties.
Example 33 [WO2018183147]: A compound with a similar mechanism of action but different pharmacokinetic properties.
Example 34 [WO2018183148]: A compound that also targets GPR6 but has a different chemical structure.
The uniqueness of example 31 [WO2018183145] lies in its specific chemical structure and its efficacy in modulating GPR6 activity, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C26H27F2N5O4 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC名 |
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C26H27F2N5O4/c1-32(2)26(35)20-14-22(21(15-30-20)31-24(34)18-5-4-10-29-25(18)36-3)33-11-8-17(9-12-33)37-23-7-6-16(27)13-19(23)28/h4-7,10,13-15,17H,8-9,11-12H2,1-3H3,(H,31,34) |
InChIキー |
BZWZIHDBTPHSPG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)N2CCC(CC2)OC3=C(C=C(C=C3)F)F)NC(=O)C4=C(N=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



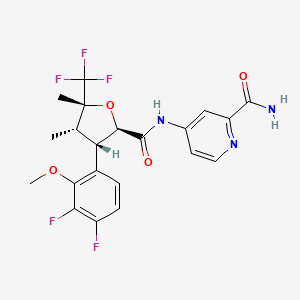
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)

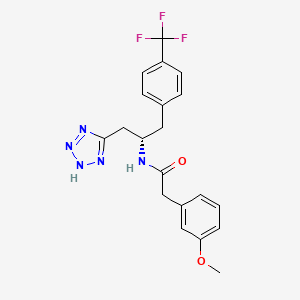
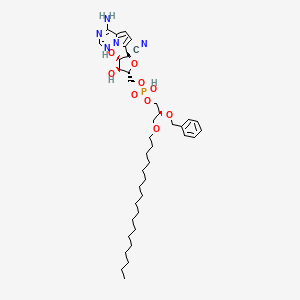
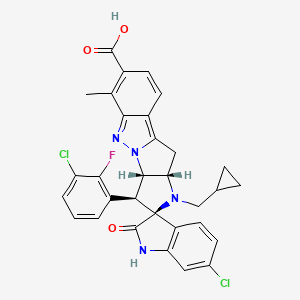
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
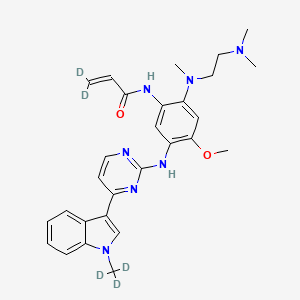
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)